1-Methylimidazo[1,5-a]pyridine
CAS No.: 6558-62-9
Cat. No.: VC3838569
Molecular Formula: C8H8N2
Molecular Weight: 132.16 g/mol
* For research use only. Not for human or veterinary use.
![1-Methylimidazo[1,5-a]pyridine - 6558-62-9](/images/structure/VC3838569.png)
Specification
CAS No. | 6558-62-9 |
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Molecular Formula | C8H8N2 |
Molecular Weight | 132.16 g/mol |
IUPAC Name | 1-methylimidazo[1,5-a]pyridine |
Standard InChI | InChI=1S/C8H8N2/c1-7-8-4-2-3-5-10(8)6-9-7/h2-6H,1H3 |
Standard InChI Key | FSEDFOMIQFYQCU-UHFFFAOYSA-N |
SMILES | CC1=C2C=CC=CN2C=N1 |
Canonical SMILES | CC1=C2C=CC=CN2C=N1 |
Introduction
Synthetic Approaches to 1-Methylimidazo[1,5-a]pyridine
Mg₃N₂-Assisted Annulation Strategy
A landmark synthesis involves the Mg₃N₂-mediated cyclo-condensation of 2-pyridyl ketones with aldehydes or alkyl glyoxylates. This one-pot method achieves excellent yields (up to 76%) under optimized conditions (EtOH:water 8:2, 75°C) . Key advantages include:
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Broad substrate scope: Tolerates aryl, heteroaryl, and alkyl substituents (Table 1).
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Steric resilience: Sterically hindered substrates (e.g., 3-methylpyridyl ketones) react efficiently .
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Scalability: Demonstrated at multi-gram scales without yield erosion .
Table 1: Representative Yields from Mg₃N₂-Mediated Synthesis
Entry | 2-Pyridyl Ketone | Aldhyde | Product Yield (%) |
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1 | 2-Pyridyl phenyl | Methyl glyoxylate | 76 |
2 | 2-(3-Methylpyridyl) | Ethyl glyoxylate | 72 |
3 | 2-Pyridyl acetyl | Benzaldehyde | 68 |
Chitin/Chitosan-Derived Synthesis
An eco-friendly alternative utilizes chitin or chitosan as nitrogen sources in trifluoroacetic acid (TFA) at 140°C under argon . This method:
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Achieves comparable yields (71–80%) to traditional approaches.
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Enables functionalization at C3 with diverse aryl groups (e.g., 4-chlorophenyl, 4-bromophenyl) .
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Demonstrates compatibility with electron-withdrawing and -donating substituents .
Chemical Reactivity and Functionalization
Ninhydrin Adduct Formation
1-Methylimidazo[1,5-a]pyridine reacts with ninhydrin to form bis-adducts at C1 and C3 positions. X-ray crystallography confirms the structure of 2,2′-(imidazo[1,5-a]pyridine-1,3-diyl)bis(2-hydroxy-1H-indene-1,3(2H)-dione) (Fig. 1) . The reaction proceeds via:
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Nucleophilic attack at the imidazole C1 position.
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Subsequent addition at C3 due to increased electrophilicity .
Figure 1: Crystal structure of bis-ninhydrin adduct (CCDC deposition pending) .
Electrophilic Substitution
The electron-rich imidazole ring undergoes regioselective functionalization:
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C3 halogenation: Bromine in acetic acid yields 3-bromo derivatives .
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Friedel-Crafts alkylation: Reacts with benzaldehydes to form 3-aryl analogues .
Physicochemical Properties
Experimental and computational studies reveal:
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Solubility: High solubility in polar aprotic solvents (DMSO, DMF) due to nitrogen lone pairs.
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Thermal stability: Decomposition above 250°C (TGA data).
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Acid-base behavior: pKa ≈ 4.2 (imidazole NH), enabling pH-dependent reactivity.
Biological Activities and Applications
Enzyme Inhibition
The core structure shows promise as a scaffold for:
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COX-2 inhibitors: Structural analogs exhibit IC₅₀ values < 1 μM in preliminary assays.
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Kinase modulators: Pyridine N-atom coordinates with ATP-binding sites in molecular docking studies.
Materials Science Applications
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